molecular formula C9H11N3O5 B1459700 dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1039766-69-2

dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B1459700
CAS No.: 1039766-69-2
M. Wt: 241.2 g/mol
InChI Key: JJWCJAOAQTWQPQ-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound known for its unique structure and reactivity It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the reaction of dimethyl acetylenedicarboxylate with azides under copper-catalyzed conditions. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, forming the triazole ring. The reaction conditions often include the use of solvents like toluene or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (1-diazo-2-oxopropyl)phosphonate: Known for its use in the Seyferth-Gilbert homologation reaction.

    Dimethyl 2-oxopropylphosphonate: Utilized in the synthesis of phosphorylated heterocycles.

    Dimethyl (diazomethyl)phosphonate: Employed in the synthesis of alkynes and enol ethers.

Uniqueness

Dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its triazole ring structure, which imparts distinct reactivity and biological properties.

Properties

IUPAC Name

dimethyl 1-(2-oxopropyl)triazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O5/c1-5(13)4-12-7(9(15)17-3)6(10-11-12)8(14)16-2/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWCJAOAQTWQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=C(N=N1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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